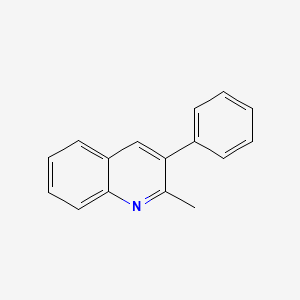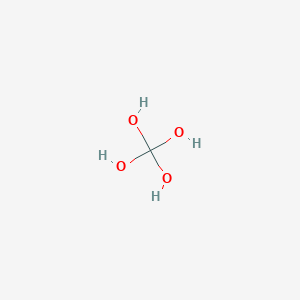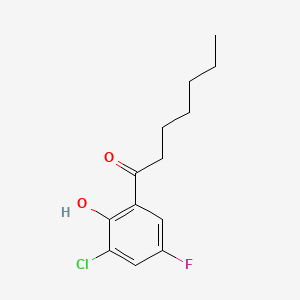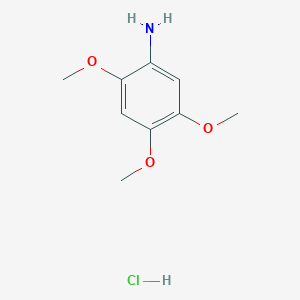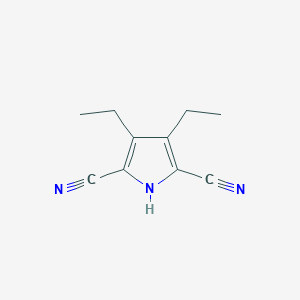
3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two ethyl groups at the 3 and 4 positions and two cyano groups at the 2 and 5 positions on the pyrrole ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile typically involves the cyclization of suitable precursors under specific conditions. One common method is the reaction of diethyl malonate with ammonium acetate and acetic anhydride, followed by the addition of a nitrile group. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Amino derivatives of the pyrrole.
Substitution: Various substituted pyrroles depending on the reagents used.
Scientific Research Applications
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The cyano groups play a crucial role in these interactions, often participating in hydrogen bonding or other non-covalent interactions with target molecules. Pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
3,4-Diethyl-1H-pyrrole-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of nitrile groups.
Diethyl 3,4-pyrroledicarboxylate: Contains ester groups instead of nitrile groups.
2,5-Diethyl-1H-pyrrole-3,4-dicarboxylate: Another ester derivative with a different substitution pattern.
Uniqueness
3,4-Diethyl-1H-pyrrole-2,5-dicarbonitrile is unique due to the presence of both ethyl and nitrile groups on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3,4-diethyl-1H-pyrrole-2,5-dicarbonitrile |
InChI |
InChI=1S/C10H11N3/c1-3-7-8(4-2)10(6-12)13-9(7)5-11/h13H,3-4H2,1-2H3 |
InChI Key |
XTOXAVZCHMRYQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1CC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


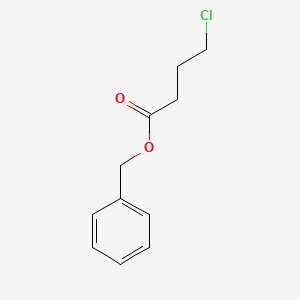

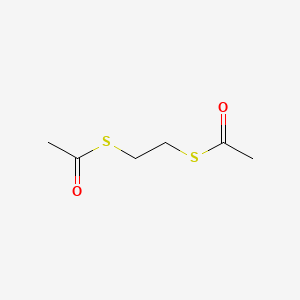
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
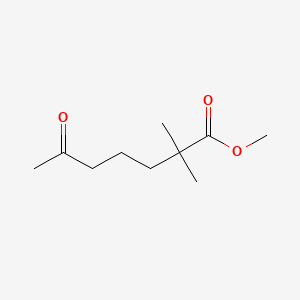
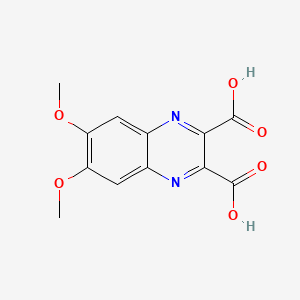
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
